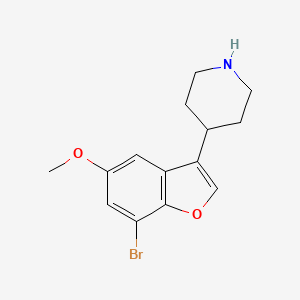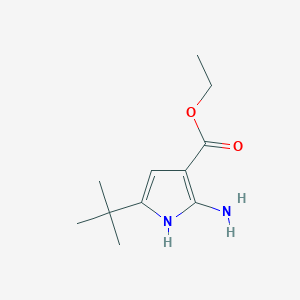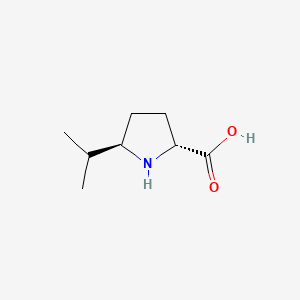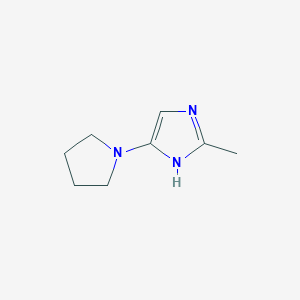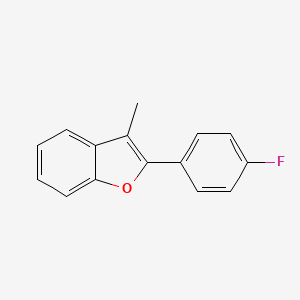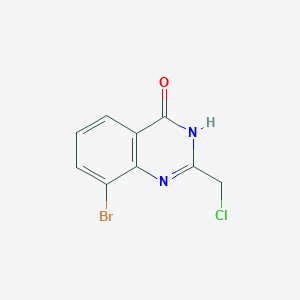
8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 8th position, a chloromethyl group at the 2nd position, and a quinazolinone core. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-aminobenzamide and appropriate halogenating agents.
Halogenation: The bromination of 2-aminobenzamide can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8th position.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The quinazolinone core can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various substituted amines.
Oxidation Products: Oxidation can lead to the formation of quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduction typically yields partially or fully reduced quinazolinone derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Anticancer Research: Quinazolinone derivatives, including this compound, are studied for their potential anticancer properties.
Antimicrobial Activity: The compound exhibits antimicrobial activity and is investigated for use in developing new antibiotics.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical agents due to its bioactive properties.
Agrochemicals: The compound is explored for use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The chloromethyl group allows for covalent binding to target proteins, enhancing its efficacy.
Comparison with Similar Compounds
2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the bromine atom at the 8th position.
8-Bromoquinazolin-4(3H)-one: Lacks the chloromethyl group at the 2nd position.
2-Methylquinazolin-4(3H)-one: Substitutes a methyl group for the chloromethyl group.
Uniqueness: 8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of both the bromine and chloromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
8-bromo-2-(chloromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-3-1-2-5-8(6)12-7(4-11)13-9(5)14/h1-3H,4H2,(H,12,13,14) |
InChI Key |
DSBMCRZBNZMTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(NC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12870398.png)
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
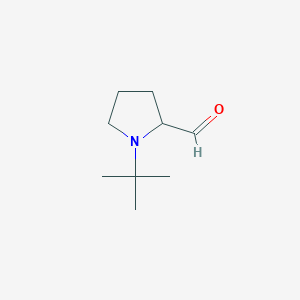
![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)
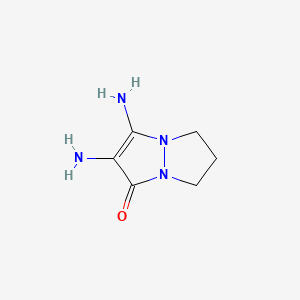
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
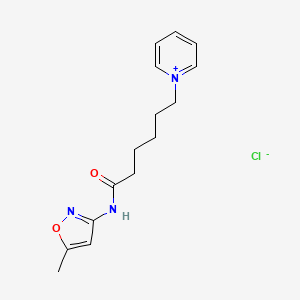
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
